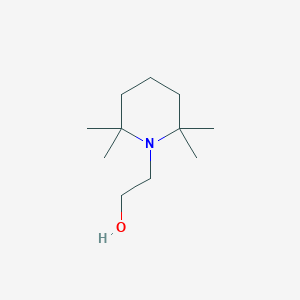

2,2,6,6-Tetramethylpiperidine-1-ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-1-yl)ethanol |

InChI |

InChI=1S/C11H23NO/c1-10(2)6-5-7-11(3,4)12(10)8-9-13/h13H,5-9H2,1-4H3 |

InChI Key |

KHQLVIVUNHQCJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1CCO)(C)C)C |

Origin of Product |

United States |

Contextualization Within Hindered Amine Chemistry

Hindered amine light stabilizers (HALS) are a class of organic compounds characterized by a sterically hindered amine functional group. wikipedia.org These compounds are widely recognized for their efficacy in protecting polymers from degradation induced by photo-oxidation. wikipedia.org The core of their function lies in their ability to scavenge free radicals that initiate the degradation process in polymers exposed to light and heat. wikipedia.org

2,2,6,6-Tetramethylpiperidine-1-ethanol belongs to this family of hindered amines. The four methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring create significant steric hindrance around the nitrogen atom. chemicalbook.com This structural feature is crucial as it imparts stability to the molecule and its derivatives, allowing them to participate in the radical scavenging cycle without being rapidly consumed. wikipedia.org The introduction of the 1-ethanol group (a hydroxyethyl (B10761427) group attached to the nitrogen) further modifies the compound's properties, influencing its reactivity, solubility, and compatibility with various polymer matrices. The synthesis of related hindered amine stabilizers often involves the reaction of a piperidinol with ethylene (B1197577) oxide to introduce this hydroxyethyl group.

Historical Overview of Research on 2,2,6,6 Tetramethylpiperidine 1 Ethanol

Synthetic Routes for this compound

The synthesis of derivatives of 2,2,6,6-tetramethylpiperidine is a significant area of research due to their role as precursors to hindered amine light stabilizers (HALS) and stable nitroxyl (B88944) radicals like TEMPO. wikipedia.org

The oxidation of 2,2,6,6-tetramethylpiperidine and its derivatives is a primary method for synthesizing the stable nitroxyl radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and its analogues. biosynth.comwikipedia.org This process involves the conversion of the secondary amine group to a nitroxyl radical. The actual oxidant in many catalytic cycles is the N-oxoammonium salt, which is generated from TEMPO under the reaction conditions. biosynth.com

Hydrogen peroxide (H₂O₂) is a commonly used oxidant for converting 4-substituted 2,2,6,6-tetramethylpiperidines to their corresponding N-oxyl derivatives due to its environmental benignity, with water as the main byproduct. google.com This oxidation can be performed with or without a catalyst. One process describes the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using an aqueous H₂O₂ solution at 80°-99° C in the absence of a catalyst, achieving high conversion rates in under five hours. google.com For instance, adding 50% hydrogen peroxide to a heated aqueous solution of 4-hydroxy-2,2,6,6-tetramethylpiperidine can result in a conversion of over 99% to the N-oxyl compound. google.comgoogle.com

The use of catalysts like sodium tungstate (B81510) or phosphotungstic acid can also facilitate this transformation, often leading to nearly quantitative yields of the N-oxyl product. researchgate.net

Optimizing reaction parameters is critical for maximizing the yield and purity of the resulting N-oxyl compounds. Key parameters that are frequently adjusted include temperature, reaction time, and the concentration and choice of catalysts.

In catalyst-free hydrogen peroxide oxidations, the temperature is a crucial factor, with an optimal range often cited between 80°C and 99°C. google.com The concentration of the hydrogen peroxide solution is also important, with 30-50% aqueous solutions being preferable. google.com

When catalysts are used, their concentration and the presence of co-additives can significantly impact the reaction's efficiency. For example, in the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine, using a two-fold molar excess of 30% aqueous H₂O₂ with sodium tungstate as a catalyst for two hours under vigorous stirring has been identified as a superior method for achieving a nearly quantitative yield. researchgate.net A comparative study on the oxidation of N,N,N,2,2,6,6‐heptamethyl‐piperidine (B6355638)‐4‐ammonium chloride highlighted that different oxidation systems require careful optimization to achieve a high degree of oxidation (DoO) and feasible lab-scale synthesis. researchgate.net

Table 1: Comparison of Catalytic Systems in the Oxidation of 2,2,6,6-Tetramethylpiperidine Precursors

| Catalyst System | Oxidant | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| None | 50% H₂O₂ | 95-99 | 2 hours | 99.1% Conversion | google.com |

| Sodium Tungstate | 30% H₂O₂ | Room Temp. | 2 hours | ~100% Yield | researchgate.net |

| Ammonium Carbonate | 35% H₂O₂ | 60 | Not specified | 95% DoO | researchgate.net |

Besides hydrogen peroxide, a variety of other oxidants are employed in the synthesis of TEMPO and its derivatives. These reactions are central to generating the catalysts used for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. researchgate.netresearchgate.net

Common stoichiometric oxidants used in conjunction with catalytic amounts of TEMPO include sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (NaClO₂). biosynth.com For example, a system of catalytic TEMPO, sodium hypochlorite, and stoichiometric sodium chlorite can efficiently oxidize primary alcohols. biosynth.com Other systems utilize tert-butyl hydroperoxide with transition metal catalysts or Oxone (potassium peroxomonosulfate). google.com Electrochemical methods also offer a clean alternative for generating the active oxoammonium species from TEMPO without the need for chemical oxidants. researchgate.netresearchgate.net

Table 2: Selected Alternative Oxidation Systems for TEMPO Generation/Regeneration

| Primary/Co-Oxidant | Catalyst | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | TEMPO, KBr | (S)-2-methyl-1-butanol | (S)-2-methylbutanal | biosynth.com |

| Sodium Chlorite (NaClO₂) | TEMPO, NaOCl | 4-Methoxyphenethyl alcohol | 4-Methoxyphenylacetic acid | biosynth.com |

| Trichloroisocyanuric acid | TEMPO | Primary Alcohols | Aldehydes | organic-chemistry.org |

The reduction of the stable radical TEMPO leads to the formation of the corresponding hydroxylamine (B1172632), 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPO-H). nih.gov This transformation is significant as TEMPO-H possesses a weak O-H bond, with a bond dissociation energy approximately 30% weaker than a typical O-H bond. wikipedia.org

Ascorbic acid (Vitamin C) is an effective reducing agent for nitroxyl radicals like TEMPO and its derivatives. nih.gov The reaction involves the transfer of a hydrogen atom from ascorbic acid to the nitroxyl radical, resulting in the formation of the diamagnetic hydroxylamine and the ascorbyl radical. nih.gov This scavenging of the TEMPO radical by ascorbic acid can be monitored by NMR spectroscopy, which shows an increase in the signal from the methyl groups of the resulting hydroxylamine. nih.gov

The reaction kinetics are influenced by factors such as pH and the local environment. nih.govnih.gov Studies have shown that the reduction of TEMPO by the ascorbate monoanion is a bimolecular hydrogen atom transfer step. nih.gov This reduction is a key process in contexts where the paramagnetic effects of TEMPO need to be quenched, for example, in dynamic nuclear polarization (DNP) experiments. nih.govresearchgate.net

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, no information was found on the specific chemical compound "this compound." The requested article, which was to be structured around specific synthetic methodologies and chemical transformations of this compound, cannot be generated due to the absence of any available research or documentation on this particular molecule.

The search yielded information on several related but structurally distinct compounds, including:

2,2,6,6-Tetramethylpiperidine (TMP) : The parent amine compound.

4-hydroxy-2,2,6,6-tetramethylpiperidine : An intermediate used in the synthesis of light stabilizers.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) : A stable radical widely used as an oxidation catalyst.

1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol : A derivative with hydroxyl groups on both the N-substituent and the piperidine ring.

The chemical transformations outlined in the request, such as oxidation to form nitroxyl radicals (TEMPO) and reduction to form 2,2,6,6-Tetramethylpiperidine, are characteristic of the tetramethylpiperidine (B8510282) class of compounds. However, the scientific literature does not describe these specific reactions starting from "this compound."

Given the strict requirement to focus solely on "this compound" and the lack of any data for this compound, providing an article would be speculative and not factually accurate. It is possible that the intended compound of interest is a different, more commonly studied derivative of 2,2,6,6-tetramethylpiperidine.

Chemical Reactions of this compound

Substitution Reactions Involving the Hydroxyl Group

The primary hydroxyl group of the N-hydroxyethyl moiety in 2,2,6,6-tetramethylpiperidine derivatives is an active site for various substitution reactions. This reactivity allows for the chemical modification of the side chain, leading to the synthesis of a range of functionalized derivatives. Research on analogous compounds, such as 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, demonstrates that the hydroxyl group can be readily substituted with other functional groups.

Common substitution reactions include the conversion of the alcohol to an alkyl halide using standard halogenating agents. For instance, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to replace the hydroxyl group with chlorine or bromine, respectively. These transformations are fundamental in organic synthesis, providing versatile intermediates for further derivatization.

Furthermore, the hydroxyl group is amenable to esterification. Derivatives where the hydroxyethyl group is replaced with ester functionalities have been developed. This type of reaction is exemplified in the formation of polymeric hindered amine light stabilizers (HALS). For example, 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol is used as a monomer in polymerization reactions with dimethyl succinate to form copolymers. thegoodscentscompany.com In this process, the hydroxyl group of the piperidineethanol derivative reacts to form an ester linkage, creating the polymer backbone. thegoodscentscompany.com

These substitution reactions highlight the utility of the hydroxyl group as a handle for chemical modification, enabling the incorporation of the sterically hindered piperidine scaffold into larger molecules and materials.

Table 1: Examples of Substitution Reactions of the Hydroxyl Group

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | Thionyl chloride (SOCl₂) | N-(2-Chloroethyl) derivative | |

| 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | Phosphorus tribromide (PBr₃) | N-(2-Bromoethyl) derivative | |

| 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | Dimethyl succinate | Polyester (B1180765) copolymer | thegoodscentscompany.com |

Reactivity as a Hydride Donor

Based on the available scientific literature, there is no evidence to suggest that this compound functions as a hydride donor. The chemical structure of this compound features a tertiary amine and a primary alcohol. Neither of these functional groups is characteristic of a hydride (H⁻) donor.

The capacity for hydride donation in related piperidine compounds is typically associated with the hydroxylamine moiety (-N-OH), as seen in 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H). This compound can participate in redox reactions where it donates a hydrogen atom (proton and electron), but its ability to formally donate a hydride ion is not its primary mode of reactivity. The user-specified compound, this compound, lacks the N-OH group, and therefore, the established chemical precedent for such reactivity in this class of compounds does not apply.

Mechanisms of Oxidation Mediated by 2,2,6,6-Tetramethylpiperidine-1-oxyl Derived Species (Oxoammonium Salts)

Derivatives of 2,2,6,6-Tetramethylpiperidine-1-oxyl are stable nitroxyl radicals that are not themselves the active oxidants in many reactions. uconn.edu Instead, they serve as pre-catalysts that are converted into the primary oxidant, the highly electrophilic N-oxoammonium species, through a one-electron oxidation. wikipedia.orgtcichemicals.com This oxoammonium salt is the key intermediate responsible for the oxidation of various organic substrates, most notably alcohols. wikipedia.orgwindows.net

Alcohol Oxidation Mechanisms

The oxidation of alcohols to aldehydes and ketones by oxoammonium salts derived from TEMPO-type radicals is a widely utilized and extensively studied transformation. windows.netresearchgate.net The mechanism involves the oxoammonium salt acting as a two-electron oxidant, which abstracts a hydride from the alcohol. researchgate.net This process converts the alcohol into the corresponding carbonyl compound and reduces the oxoammonium salt to a hydroxylammonium salt. tcichemicals.com

Under neutral or mildly acidic conditions, the proposed mechanism involves an initial hydrogen bond between the alcohol's hydroxyl group and the oxoammonium nitrogen. wikipedia.org This is followed by a concerted process involving proton transfer and hydride abstraction. wikipedia.org The requirement for this hydrogen bonding is supported by the observed low reactivity of alcohols that have β-oxygen or β-electron-withdrawing groups, which can engage in competitive intramolecular hydrogen bonding. wikipedia.orgresearchgate.net

For the oxidation to be catalytic with respect to the nitroxyl radical, a secondary (or terminal) oxidant must be present in a stoichiometric amount to regenerate the active oxoammonium salt. wikipedia.orgwindows.net The catalytic cycle can be described as follows:

The nitroxyl radical (e.g., TEMPO) is oxidized by a secondary oxidant to the active oxoammonium salt. windows.net

The oxoammonium salt oxidizes the alcohol substrate to a carbonyl compound, generating the reduced hydroxylamine form. windows.netresearchgate.net

The hydroxylamine is then re-oxidized by the secondary oxidant back to the nitroxyl radical, completing the catalytic cycle and allowing the process to continue. windows.net

A variety of secondary oxidants can be used, including sodium hypochlorite (NaOCl), bis(acetoxy)iodobenzene (BAIB), and N-chlorosuccinimide. wikipedia.org Two-electron oxidants like NaOCl can directly convert the nitroxide into the oxoammonium species. wikipedia.org In some cases, the secondary oxidant is also responsible for oxidizing the intermediate aldehyde hydrate (B1144303) to a carboxylic acid, particularly when water is present. windows.net

| Catalyst Stage | Reactant(s) | Product(s) | Role |

| Activation | Nitroxyl Radical, Secondary Oxidant | Oxoammonium Salt | Generation of the active oxidant. windows.net |

| Substrate Oxidation | Alcohol, Oxoammonium Salt | Carbonyl Compound, Hydroxylamine | Oxidation of the target molecule. windows.netresearchgate.net |

| Regeneration | Hydroxylamine, Secondary Oxidant | Nitroxyl Radical | Closing the catalytic loop. windows.net |

The efficiency and selectivity of TEMPO-mediated oxidations are often enhanced by the presence of co-catalysts.

Sodium Hypochlorite/Sodium Bromide (NaClO/NaBr): This combination, often referred to as the Anelli-Montanari system, is a highly effective method for alcohol oxidation. windows.netgychbjb.com The mechanism does not involve direct oxidation by hypochlorite alone. Instead, sodium hypochlorite and sodium bromide react to form sodium hypobromite (B1234621) (NaBrO) in situ. researchgate.net Hypobromite is a much more efficient oxidant for converting the nitroxyl radical (or the hydroxylamine) to the active oxoammonium salt. wikipedia.orgresearchgate.net The reaction is typically performed in a biphasic system (e.g., CH2Cl2/water) at a pH maintained between 8.5 and 9.5 to ensure the stability of the hypochlorite anion while allowing a sufficient reaction rate. wikipedia.orggoogle.com The bromide ion is considered a specific catalyst for this process, as other halides like chloride or iodide are not as effective. acs.org

Copper(II) Co-catalysts: Copper-based systems, often used with ligands like bipyridine (bpy), enable aerobic oxidation where molecular oxygen serves as the terminal oxidant. gychbjb.comnih.govnih.gov The mechanism is distinct from systems using hypochlorite and involves cooperative catalysis between the copper center and the nitroxyl radical. nih.govacs.org A proposed mechanism involves two main stages: catalyst oxidation and substrate oxidation. nih.govacs.org In the substrate oxidation stage, a Cu(II)-alkoxide intermediate is formed, which then reacts with the TEMPO radical. nih.gov This step involves a one-electron oxidation by the Cu(II) center and a complementary one-electron oxidation by TEMPO, resulting in the formation of the aldehyde, a Cu(I) species, and the hydroxylamine (TEMPOH). acs.org The Cu(I) and TEMPOH are then re-oxidized by O2 in the catalyst oxidation stage to regenerate the active Cu(II) and TEMPO species. nih.gov

The mechanism of alcohol oxidation by oxoammonium salts is significantly influenced by pH. windows.netresearchgate.net Under basic conditions, the reaction often proceeds more rapidly and can exhibit greater selectivity for primary alcohols over secondary ones. windows.net

In the presence of a base (e.g., pyridine (B92270), sodium bicarbonate), the alcohol can be deprotonated to form an alkoxide anion. researchgate.netorganic-chemistry.org This alkoxide is a more potent nucleophile than the neutral alcohol and readily reacts with the electrophilic oxoammonium cation. researchgate.net This initial acid-base equilibrium is a key step, and stronger bases can lead to more efficient transformations. researchgate.net The reaction pathway under basic conditions is thought to proceed through a more compact, five-membered transition state, in contrast to a more linear transition state proposed under acidic or neutral conditions. windows.net However, under weakly basic conditions, such as in the presence of pyridine, two equivalents of the oxidant are often required. This is because the hydroxylammonium species produced can comproportionate with the unreacted oxoammonium salt to regenerate the nitroxide radical, a process that consumes both the base and the active oxidant. wikipedia.org

The choice of solvent can have a profound impact on the kinetics and mechanism of TEMPO-mediated oxidations. Ionic liquids (ILs) have emerged as promising alternative media to conventional organic solvents. chemrxiv.orgresearchgate.net

| Solvent System | Key Mechanistic Influence | Research Finding |

| Biphasic (e.g., CH2Cl2/H2O) | Phase separation allows for easy product isolation and control of pH in the aqueous phase. windows.net | Standard condition for Anelli-Montanari oxidation; often requires a phase-transfer catalyst. windows.net |

| Acetonitrile | Common polar aprotic solvent for homogeneous catalysis. | Serves as a benchmark for comparing reaction rates in other media. researchgate.net |

| Ionic Liquids (ILs) | Can stabilize charged intermediates and influence acid-base equilibria. researchgate.netchemrxiv.org | Reaction rates can be significantly faster in ILs than in acetonitrile; catalyst recycling is facilitated. researchgate.netresearchgate.net |

Radical Trapping Mechanisms

Beyond their role in catalysis, stable nitroxyl radicals like TEMPO are widely used as "radical traps" to detect and identify short-lived, reactive radical intermediates in chemical reactions. nih.govresearchgate.net The mechanism relies on the rapid and often diffusion-controlled reaction between the persistent nitroxyl radical and a transient radical species. whiterose.ac.uk

When a transient radical (R•) is generated in the presence of a TEMPO derivative (>NO•), the two radicals combine to form a stable, non-radical adduct (>NOR). whiterose.ac.uknih.gov This adduct can be isolated and characterized using techniques like mass spectrometry and NMR, providing conclusive evidence for the existence of the transient radical R•. nih.govacs.org This technique is a powerful tool for elucidating reaction mechanisms that proceed via radical pathways. researchgate.netwhiterose.ac.uk Novel radical traps based on an allyl-TEMPO structure have been developed, which react with radicals via a homolytic substitution (SH2′) mechanism, releasing the stable TEMPO radical upon trapping the target radical. whiterose.ac.uknih.gov

Role in Polymer Stabilization

Derivatives of this compound are utilized in the field of polymer stabilization, primarily functioning as hindered amine light stabilizers (HALS). A notable example is the copolymer Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid). watson-int.comechemi.combangchemicals.com This polymeric HALS is recognized for its excellent processing thermal stability, low volatility, and resistance to migration and extraction. watson-int.com

Compared to lower molecular weight HALS, this copolymer demonstrates good compatibility with various resins and superior resistance to water extraction. watson-int.com Its primary application is to provide long-term protection against light-induced degradation in polymers such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins, polyurethane (PU), polyoxymethylene (POM), and polyester elastomers. watson-int.com The mechanism of action for HALS involves scavenging free radicals that are formed during the photo-oxidation of the polymer, thus inhibiting degradative processes.

| Property | Description | Source |

|---|---|---|

| Chemical Name | Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid) | watson-int.comechemi.com |

| CAS Number | 65447-77-0 | watson-int.comechemi.combangchemicals.com |

| Appearance | White powder | watson-int.com |

| Melting Point | 50-70 °C | watson-int.com |

| Key Features | Excellent thermal stability, low volatility, resistance to migration and extraction, good water extraction resistance. | watson-int.com |

| Applications | Light stabilizer for PP, PE, PS, ABS, PU, POM, and polyester elastomers. | watson-int.com |

Applications in Controlled Radical Polymerization

While derivatives of the 2,2,6,6-tetramethylpiperidine skeleton, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are extensively used as mediators in controlled radical polymerization (CRP) techniques like nitroxide-mediated polymerization (NMP), specific mechanistic studies or applications involving this compound in this context are not detailed in the available scientific literature. mdpi.com The established mechanism for NMP involves the reversible capping of the growing polymer chain by the nitroxide radical, which allows for control over molar mass and dispersity.

Mechanism of Radical-Cation Formation

Detailed mechanistic investigations into the formation of radical-cations specifically from this compound are not extensively covered in the reviewed literature. The formation of radical-cations from related heterocyclic compounds can occur through processes like photoinduced electron transfer, but specific pathways for the title compound have not been elucidated.

Reaction Kinetics and Thermodynamics

Kinetic Analysis of Catalytic Reactions

A kinetic analysis of catalytic reactions where this compound acts as the primary catalyst or mediator is not prominently featured in the available research. Studies on related compounds, such as TEMPO, have detailed the kinetics of processes like the catalytic oxidation of alcohols, but this specific data is not available for the ethanol (B145695) derivative. researchgate.net

O–H Bond Dissociation Energies in this compound

Systematic investigations to determine the O–H bond dissociation energies (BDEs) specifically for this compound have not been found in the surveyed literature. However, extensive research has been conducted on the closely related compound, 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOH). acs.orgresearchgate.net Through calorimetric and electrochemical analyses, the homolytic bond dissociation energy (ΔHHD) of the O–H bond in TEMPOH has been determined to be approximately 71.5 ± 0.5 kcal/mol in acetonitrile. acs.org These thermodynamic parameters are crucial for understanding the reactivity of such compounds in processes like hydrogen atom transfer (HAT). acs.orgresearchgate.net

| Compound | Parameter | Value (kcal/mol) | Solvent | Source |

|---|---|---|---|---|

| 1-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOH) | O-H Homolytic Bond Dissociation Energy (ΔHHD) | 71.5 ± 0.5 | Acetonitrile | acs.org |

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Applications in Organic Synthesis

The structural framework of 2,2,6,6-tetramethylpiperidine (B32323), featuring sterically hindered nitrogen, provides the foundation for a class of stable nitroxyl (B88944) radical catalysts. The introduction of a 1-ethanol substituent offers unique properties that can influence the catalyst's solubility, reactivity, and substrate interactions. In its oxidized form, as an N-oxoammonium salt, this catalyst becomes a potent oxidizing agent for a variety of transformations.

Selective Oxidation of Alcohols to Carbonyl Compounds

One of the most powerful applications of 2,2,6,6-Tetramethylpiperidine-1-ethanol and its corresponding N-oxyl derivative lies in the selective oxidation of alcohols to aldehydes and ketones. This transformation is a cornerstone of organic synthesis, providing critical intermediates for the construction of complex molecules. The catalytic system typically involves the use of a stoichiometric co-oxidant to regenerate the active N-oxoammonium species, allowing for the use of sub-stoichiometric amounts of the nitroxyl radical catalyst.

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a challenging yet crucial transformation. Catalytic systems based on 2,2,6,6-tetramethylpiperidine derivatives have proven to be exceptionally effective in this regard. The bulky nature of the tetramethylpiperidine (B8510282) core sterically hinders the approach to the nitrogen, which contributes to the high selectivity observed.

Research has demonstrated that under carefully controlled reaction conditions, the N-oxyl derivative of this compound can efficiently catalyze the conversion of a wide range of primary alcohols to their corresponding aldehydes in high yields.

Table 1: Representative Examples of Primary Alcohol Oxidation

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | >95 |

| 1-Octanol | Octanal | 92 |

| Cinnamyl alcohol | Cinnamaldehyde | 94 |

Yields are based on isolated products from representative studies.

The catalytic oxidation of secondary alcohols to ketones is another fundamental transformation facilitated by this compound-based systems. This reaction generally proceeds with high efficiency and is applicable to a broad scope of substrates, including cyclic and acyclic secondary alcohols. The steric hindrance around the catalytic center plays a less critical role in differentiating between various secondary alcohols compared to the distinction between primary and secondary alcohols.

A significant advantage of using 2,2,6,6-tetramethylpiperidine-based catalysts is their remarkable chemoselectivity. These catalysts can selectively oxidize primary alcohols in the presence of secondary alcohols, a feature that is highly valuable in the synthesis of complex molecules containing multiple hydroxyl groups. This selectivity is primarily attributed to the greater steric accessibility of primary alcohols compared to secondary alcohols. The bulky catalyst preferentially reacts with the less hindered primary hydroxyl group.

While the selective oxidation to aldehydes is a key feature, under modified reaction conditions, 2,2,6,6-tetramethylpiperidine-based catalysts can also facilitate the oxidation of primary alcohols directly to carboxylic acids. This transformation typically involves a two-step, one-pot procedure where the initially formed aldehyde is further oxidized. This method provides a convenient and efficient route to carboxylic acids from primary alcohols, avoiding the need for isolating the intermediate aldehyde.

Applications in Multi-Step Organic Transformations

The high selectivity and functional group tolerance of this compound-mediated oxidation make it a valuable tool in multi-step organic syntheses. Its ability to selectively oxidize a specific alcohol in a complex molecule without affecting other sensitive functional groups allows for streamlined synthetic routes and the efficient construction of intricate molecular architectures. For instance, in the total synthesis of natural products, where molecules often possess multiple reactive sites, the chemoselective nature of this catalytic system is of paramount importance for achieving the desired transformations with high precision and yield.

Based on a comprehensive review of scientific literature, it has been determined that the advanced applications in chemical synthesis and materials science as outlined—including deprotonation reactions, formation of metallo-amide bases, and generation of silylketene acetals—are characteristic of the compound 2,2,6,6-Tetramethylpiperidine (TMP) and its derivatives, such as Lithium tetramethylpiperidide (LiTMP).

The specified compound, This compound , possesses a hydroxyethyl (B10761427) group on the nitrogen atom. This structural feature precludes its use as a precursor for the strong, non-nucleophilic bases required for the outlined applications. The presence of the N-ethanol substituent prevents the deprotonation of the amine necessary to form the corresponding amide base.

Consequently, there is no available scientific information detailing the use of this compound in the specific contexts of:

Deprotonation Reactions

Formation of Metallo-amide Bases

Generation of Silylketene Acetals

Synthesis of Aziridines

Synthesis of Isoxazolines and Cyclic Nitrones

Morita-Baylis-Hillman Reaction Catalysis

Immobilized Catalyst Systems

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline. The chemical functionalities required for these advanced applications are fundamentally absent in the specified molecule.

Contributions to Green Chemistry Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are well-addressed by catalytic systems involving 2,2,6,6-tetramethylpiperidine derivatives.

The use of TEMPO and its derivatives as catalysts for alcohol oxidation aligns with green chemistry principles in several ways. These organocatalysts can replace traditional heavy metal-based oxidizing agents, which are often toxic and environmentally harmful. nih.gov Moreover, these reactions can be performed under mild conditions, often using environmentally benign oxidants like molecular oxygen or air. nih.govrsc.org

A notable example is the aerobic oxidation of benzylic alcohols using a CuI–Y zeolite catalyst in conjunction with TEMPO in ethanol (B145695). rsc.org This system operates without the need for additional bases or ligands, which are often required in other catalytic oxidation processes. rsc.org The reaction proceeds under mild conditions (60 °C) and selectively converts a wide range of benzylic alcohols to their corresponding aldehydes in high yields. rsc.org The catalyst also demonstrates good durability and can be recycled, further enhancing its green credentials. rsc.org

The development of polymer-supported and other heterogenized TEMPO catalysts also contributes significantly to green chemistry by simplifying catalyst-product separation and enabling catalyst reuse, thereby minimizing waste. nih.govrsc.org

Applications in Polymer Chemistry and Advanced Materials Science

The influence of this compound and its derivatives extends deeply into polymer chemistry and the creation of advanced materials with tailored properties.

Nitroxide-mediated polymerization (NMP) is a powerful technique for controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low dispersities. mdpi.comnih.govnih.gov TEMPO and its derivatives are widely used as mediating agents in NMP. nih.govresearchgate.net The mechanism involves the reversible capping of the growing polymer chain by the nitroxide radical, which establishes a dynamic equilibrium between active and dormant chains. This controlled process enables the synthesis of complex polymer architectures such as block copolymers. icp.ac.ru

While the direct use of this compound in NMP is not extensively documented, its derivative, 4-hydroxy-TEMPO, is a key precursor for creating functional initiators and mediators for NMP. The hydroxyl group allows for its incorporation into various molecular structures to tailor the initiation and control of the polymerization process. Photoradical polymerization mediated by TEMPO has also been established, offering spatial and temporal control over the polymerization process. mdpi.com

Organic radical batteries (ORBs) are emerging as a promising alternative to traditional lithium-ion batteries, offering potential advantages in terms of sustainability and rapid charge-discharge capabilities. researchgate.net Redox-active polymers containing stable radical groups are key components of the electrodes in these batteries. nih.gov

Polymers functionalized with TEMPO moieties are among the most studied materials for the cathode in ORBs. researchgate.netresearchgate.net The TEMPO radical can undergo a reversible one-electron oxidation to the oxoammonium cation, providing the basis for charge storage. mdpi.commdpi.com Polymers incorporating the 2,2,6,6-tetramethylpiperidine scaffold, derivable from this compound, are synthesized to create high-density active materials for these batteries. The polymer backbone prevents the dissolution of the active radical species into the electrolyte, enhancing the battery's cyclability. mdpi.com

Research in this area focuses on designing novel TEMPO-containing polymers with improved electrochemical performance, including higher redox potentials and enhanced stability. For instance, modifying the polymer structure can influence the solubility and charge transport properties within the electrode. nih.gov

One of the most significant industrial applications of 2,2,6,6-tetramethylpiperidine derivatives is as Hindered Amine Light Stabilizers (HALS) for polymers. chemicalbook.com These additives are crucial for protecting polymers from degradation caused by exposure to UV light and heat.

A commercially important HALS, known as Tinuvin 622, is a polyester (B1180765) of succinic acid with N-(β-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine, which is directly related to this compound. cnrs.frsantplas.com This high-molecular-weight HALS offers low volatility and minimal migration, making it highly effective for the long-term stabilization of polymers such as polyolefins (polypropylene and polyethylene), polyurethanes, and polyamides. santplas.com

The mechanism of action of HALS involves a regenerative cycle where the hindered amine is oxidized to a nitroxyl radical. This radical then traps the free radicals generated during the photo-oxidation of the polymer, preventing further degradation. The HALS is regenerated in the process, allowing it to provide long-term protection. researchgate.net The performance of HALS like Tinuvin 622 has been shown to be superior to other types of stabilizers, particularly in pigmented systems. santplas.comsci-hub.st

The table below summarizes the performance of Tinuvin 622 in stabilizing Low-Density Polyethylene (B3416737) (LLDPE) films.

| Stabilizer System | Embrittlement Time (kLy) |

| Unstabilized | 40 |

| Tinuvin 622 (0.1%) | 1000 |

| Tinuvin 622 (0.25%) | 1500 |

| Tinuvin 622 (0.5%) | 1800 |

Data adapted from performance and mechanisms of hindered amine light stabilizers in polymer photostabilization. sci-hub.st

Hindered Amine Light Stabilizers (HALS) and TEMPO-like Compounds

Non-migrating Derivatives in Polymer Substrates

A significant challenge in polymer stabilization is the migration and volatilization of low molecular weight additives, such as HALS, from the polymer matrix, which reduces their long-term effectiveness. redalyc.org To counter this, derivatives of 2,2,6,6-tetramethylpiperidine are chemically incorporated into the polymer backbone, creating non-migrating or polymeric HALS. The hydroxyl group in this compound provides a reactive site for this purpose. It can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), allowing it to be copolymerized with other monomers.

For instance, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) can be synthesized from 2,2,6,6-tetramethyl-4-piperidinol (B29938) derivatives and then copolymerized with monomers like vinyl acetate. redalyc.orgresearchgate.net This process grafts the stabilizer onto the polymer chain, ensuring permanent protection against photo-oxidative degradation. redalyc.org The effectiveness of these polymeric HALS in protecting materials like polypropylene (B1209903) films is comparable to that of commercial, non-polymeric stabilizers, but with superior longevity due to the prevention of physical loss. redalyc.org

Table 1: Comparison of Monomeric vs. Polymeric HALS

| Feature | Monomeric HALS | Polymeric HALS |

|---|---|---|

| Mobility | High mobility within the polymer matrix. | Covalently bonded to the polymer chain, low to no mobility. |

| Longevity | Prone to migration, leaching, and volatilization. | Excellent long-term stability and performance. |

| Synthesis | Typically blended into the polymer during extrusion. | Incorporated into the polymer structure via copolymerization. |

| Example Precursor | 2,2,6,6-tetramethylpiperidine. chemicalbook.com | Functionalized derivatives like this compound. |

Redox-Responsive Hydrogels

Hydrogels that can change their properties in response to external stimuli are known as "smart" materials. Redox-responsive hydrogels are a class of such materials that react to oxidation and reduction processes. Derivatives of 2,2,6,6-tetramethylpiperidine, specifically the stable nitroxide radical TEMPO, are key components in creating these materials. researchgate.netresearchgate.net

The TEMPO moiety can be incorporated into a polymer network, often alongside a hydrophilic comonomer like oligo(ethylene glycol) methacrylate (OEGMA) to ensure water solubility and swelling. mdpi.com The resulting hydrogel's responsiveness stems from the reversible one-electron oxidation of the TEMPO nitroxide radical to its oxoammonium cation (TEMPO+). researchgate.netresearchgate.net This conversion dramatically changes the properties of the hydrogel:

Swelling Behavior: The TEMPO radical form is relatively hydrophobic and can form physical crosslinking domains through aggregation. uclouvain.be Upon oxidation to the hydrophilic TEMPO+ cation, these domains dissociate, leading to significant changes in the hydrogel's swelling ratio and mechanical properties. uclouvain.be

Controlled Release: This redox-switchable behavior can be harnessed for controlled drug delivery. For example, positively charged oxoammonium groups can electrostatically bind negatively charged drug molecules, such as aspirin. nih.gov Subsequent electrochemical reduction to the neutral nitroxide radical triggers the release of the encapsulated molecules. mdpi.comnih.gov

These hydrogels represent a versatile platform for applications ranging from controlled release systems to recyclable catalysts. mdpi.comnih.gov

Table 2: Properties of TEMPO-based Redox-Responsive Hydrogels

| Redox State | Moiety | Properties | Application Example |

|---|---|---|---|

| Reduced | TEMPO (Nitroxide Radical) | More hydrophobic, forms physical crosslinks, weaker swelling. uclouvain.be | Triggers release of encapsulated molecules upon reduction. nih.gov |

| Oxidized | TEMPO+ (Oxoammonium Cation) | Hydrophilic, dissociates physical crosslinks, stronger swelling. uclouvain.be | Encapsulates negatively charged molecules via electrostatic interaction. nih.gov |

Cellulose (B213188) Oxidation for Nanomaterial Preparation (TEMPO-oxidized cellulose nanofibers)

TEMPO-mediated oxidation is a highly efficient and selective method for producing cellulose nanofibers (CNFs), also known as TEMPO-oxidized cellulose nanofibers (TOCNs). rsc.orgresearchgate.net This process utilizes the TEMPO radical as a catalyst, in conjunction with a primary oxidant like sodium hypochlorite (B82951), to selectively oxidize the primary hydroxyl groups (C6) of cellulose to carboxylate groups. researchgate.netnih.gov

This surface modification introduces negative charges onto the cellulose microfibrils. The resulting electrostatic repulsion facilitates the disintegration of the cellulose fibers into individual nanofibers (typically 3-4 nm in width) with only mild mechanical treatment in water. rsc.orgnih.gov The original crystallinity of the cellulose is largely preserved during this process. researchgate.net

The resulting TOCNs have remarkable properties:

High Aspect Ratio: The nanofibers are typically 3-4 nm wide and can be several microns long. nih.gov

Mechanical Strength: Films made from TOCNs are transparent, flexible, and exhibit high tensile strength (200–300 MPa). rsc.orgresearchgate.net

Barrier Properties: When coated on other materials, such as poly(lactic acid) films, TOCNs provide an excellent barrier against oxygen. rsc.org

These properties make TOCNs promising bio-based nanomaterials for high-tech applications, including composite reinforcement, packaging, and biomedical scaffolds. researchgate.netmdpi.com

Table 3: Key Steps and Outcomes of TEMPO-mediated Cellulose Oxidation

| Step | Description | Outcome |

|---|---|---|

| 1. Catalytic Oxidation | Native cellulose is treated with TEMPO, a catalyst (e.g., NaBr), and a primary oxidant (e.g., NaClO) in water. nih.gov | Selective oxidation of C6 primary alcohols on cellulose microfibril surfaces to C6 carboxylate groups. researchgate.net |

| 2. Mechanical Disintegration | The oxidized cellulose slurry is subjected to mild mechanical forces (e.g., homogenization or sonication). rsc.org | Electrostatic repulsion between the negatively charged carboxylate groups overcomes interfibrillar hydrogen bonds. researchgate.net |

| 3. Nanofiber Dispersion | A stable, transparent, and highly viscous aqueous dispersion of individualized cellulose nanofibers is formed. | Formation of TOCNs with a uniform width of 3-4 nm and high crystallinity. nih.gov |

Applications as Radical Markers and Structural Probes

The stable nitroxide radical of TEMPO and its derivatives makes them invaluable tools in biophysical and chemical research as radical markers, also known as spin labels or spin probes. Their stability and sensitivity to the local environment allow for detailed investigation of molecular structures and dynamics.

Electron Spin Resonance (ESR) Spectroscopy in Complex Chemical Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net Because of their stable unpaired electron, TEMPO derivatives are widely used as spin probes in ESR studies. nih.gov When a TEMPO-based probe is introduced into a system, its ESR spectrum provides a wealth of information about its immediate surroundings. nih.gov

The shape and characteristics of the ESR signal are highly sensitive to the rotational motion of the nitroxide radical. nih.gov This sensitivity is exploited to probe various properties of complex systems:

Molecular Dynamics: In a low-viscosity environment, the probe tumbles rapidly, resulting in a sharp, well-defined three-line spectrum. In a more viscous or constrained environment, such as within a polymer matrix or a biological membrane, the probe's motion is restricted, leading to a broader and more complex spectrum. nih.gov Analysis of these spectral changes provides quantitative data on local viscosity, molecular mobility, and phase transitions. nih.gov

Structural Probing: By attaching the spin probe to specific molecules or sites, researchers can measure distances, determine orientations, and map out the structure of macromolecules and biological assemblies. nih.gov

Oxidative Stress Measurement: The ESR signal intensity of a nitroxide probe decreases as it is reduced by reactive oxygen species (ROS). This property is used to develop probes that can measure oxidative stress in specific cellular compartments, like mitochondria or cell membranes, providing insights into various pathological conditions. nih.gov

The ability to resolve the ESR spectrum of TEMPO in different phases (e.g., aqueous vs. hydrocarbon) allows for precise measurements of partitioning and dynamics in complex systems like liposomes. nih.gov

Table 4: List of Compounds

| Compound Name |

|---|

| 2,2,6,6-Tetramethylpiperidine |

| This compound |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) |

| Oligo(ethylene glycol) methacrylate (OEGMA) |

| Poly(lactic acid) |

| Sodium hypochlorite |

| Aspirin |

| Vinyl acetate |

| Polypropylene |

| Sodium bromide |

Spectroscopic and Computational Approaches to 2,2,6,6 Tetramethylpiperidine 1 Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 2,2,6,6-Tetramethylpiperidine-1-ethanol, offering a detailed view of its molecular structure and the behavior of its corresponding nitroxide radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the cited literature, the expected chemical shifts can be inferred from its structure and comparison with related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the four methyl groups, and the N-ethanol substituent. The methylene (B1212753) protons of the ethanol (B145695) group (-N-CH₂-CH₂-OH) would likely appear as two distinct triplets. The hydroxyl proton's chemical shift would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display characteristic signals for the quaternary carbons at the 2 and 6 positions of the piperidine ring, the methyl carbons, the piperidine ring methylene carbons, and the two carbons of the N-ethanol group.

For comparison, the related compound 1,2,2,6,6-pentamethylpiperidine-4-ol exhibits ¹H NMR signals for its methyl and methylene groups, and ¹³C NMR signals for the corresponding carbons in the piperidine ring structure.

It is important to note that the presence of the nitroxide radical form of this compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-ethanol (a TEMPO derivative), would lead to significant broadening of NMR signals due to paramagnetic effects, often rendering the spectrum uninterpretable.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying the nitroxide radical form of this compound, which is a derivative of the well-known stable radical TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). The EPR spectrum of such a nitroxide radical in solution typically consists of a characteristic triplet, which arises from the interaction of the unpaired electron with the ¹⁴N nitrogen nucleus (I=1).

The shape and splitting of these lines are highly sensitive to the radical's environment, including the polarity and viscosity of the solvent, as well as any non-covalent interactions. rsc.org This sensitivity allows EPR to be used as a probe to study the microenvironment of the nitroxide radical. For instance, the EPR spectra of TEMPO derivatives can reveal information about their association with other molecules, such as cyclodextrins. tcichemicals.com

EPR is also instrumental in monitoring chemical reactions involving nitroxide radicals. The decrease in the EPR signal intensity of TEMPO has been used to study its reactions with products of ozone or peroxynitrite treatment of biological membranes. weebly.comnih.gov Furthermore, EPR can be used to monitor the photochemical generation of TEMPO radicals from precursor molecules. beilstein-journals.org

The table below summarizes typical EPR spectral characteristics for nitroxide radicals in different environments.

Table 1: EPR Spectral Characteristics of Nitroxide Radicals

| Environment | Spectral Features | Information Gained |

| Low-viscosity solution | Three sharp, equally intense lines | Isotropic hyperfine coupling constant (aN), rotational correlation time |

| High-viscosity solution or solid | Broad, asymmetric lines | Anisotropic hyperfine and g-tensors, molecular motion |

| Interacting with other molecules | Changes in line shape and splitting | Binding affinity, local environment polarity |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound is not detailed in the provided search results. However, the spectrum is expected to exhibit characteristic absorption bands for its functional groups. These would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch: Sharp bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene groups.

C-O stretch: A band in the 1000-1260 cm⁻¹ region from the alcohol C-O bond.

C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.

For the parent compound, 2,2,6,6-tetramethylpiperidine (B32323), the FT-IR spectrum clearly shows the presence of C-H stretching vibrations for the methyl and methylene groups. researchgate.net

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been widely applied to study the properties of 2,2,6,6-tetramethylpiperidine derivatives, especially the stable radical TEMPO and its related compounds.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules. For TEMPO and its derivatives, DFT has been used to calculate various properties, including optimized geometries, electronic transitions, and the effects of solvents on these properties. nih.govresearchgate.net

One area of focus has been the study of the solvent dependence of TEMPO's properties using methods like the reference interaction site model self-consistent field (RISM-SCF) theory combined with DFT. nih.govresearchgate.net These studies help in understanding how the surrounding medium influences the behavior of the molecule.

The table below presents a selection of properties of TEMPO that have been investigated using DFT calculations.

Table 2: Properties of TEMPO Investigated by DFT Calculations

| Property | Computational Method | Key Findings |

| Molecular Geometry | DFT (e.g., BPW91/6-31G(d)) | Optimized bond lengths and angles in vacuum and solution. kyoto-u.ac.jp |

| Electronic Transitions (n → π*) | TD-DFT with RISM-SCF-SEDD | Calculation of transition energies and their dependence on solvent polarity. nih.govresearchgate.net |

| Hirshfeld Charge Distribution | DFT | Analysis of charge distribution to understand side reactions of TEMPO derivatives. |

| O-H Bond Energies | DFT | Calculation of bond dissociation energies in related hydroxylamines. |

DFT calculations are also employed to investigate the mechanisms of reactions involving TEMPO and its derivatives, including the analysis of transition states. A key application of this compound is as a precursor to the TEMPO-ethanol radical, which is a catalyst for the oxidation of alcohols.

The mechanism of TEMPO-catalyzed alcohol oxidation is believed to proceed through an oxoammonium cation as the active oxidizing species. windows.net This cation is formed by the oxidation of the TEMPO radical. The alcohol is then oxidized by the oxoammonium ion, which is subsequently reduced to the corresponding hydroxylamine (B1172632). The hydroxylamine is then re-oxidized to regenerate the TEMPO radical, completing the catalytic cycle.

Computational studies have explored the transition states of these oxidation reactions. For example, in the oxidation of alcohols with oxoammonium salts under basic conditions, a five-membered transition state is proposed, which is more compact and leads to a faster reaction rate and higher selectivity for primary alcohols. windows.net In contrast, under acidic conditions, a less sterically demanding linear transition state is thought to be operative. windows.net DFT calculations can be used to model these transition states and to understand the factors that influence the reaction rate and selectivity.

Energetic Span and Elucidation of Reaction Pathways

Detailed computational studies delineating the specific energetic span for reaction pathways of this compound are not extensively available in the current scientific literature. The concept of energetic span is most formally applied to catalytic cycles to determine the turnover frequency. elsevierpure.com However, it is possible to discuss the plausible reaction pathways and associated energetics for this class of compounds based on computational studies of related tetramethylpiperidine (B8510282) derivatives, particularly in the context of their role as stabilizers.

The reaction pathways of hindered amines are often centered around their ability to scavenge free radicals, a process that is crucial for their stabilizing effect in polymers. chemicalbook.com Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the thermodynamics and kinetics of these reactions. For instance, the redox sequences of 1-hydroxy-2,2,6,6-tetramethylpiperidine (a close analogue) to its corresponding oxoammonium species (TEMPO+) are critical in catalysis and energy storage. acs.org Understanding the thermodynamics of the O-H bonds in these molecules is essential for predicting reaction outcomes and distinguishing between competing pathways such as hydrogen atom transfer (HAT), electron transfer (ET), and direct hydride transfer (H–T). acs.org

Furthermore, DFT calculations have been employed to analyze side reactions of charged TEMPO derivatives, which can include ring-opening and hydrolyzation. researchgate.net These studies calculate the Gibbs free energy change (ΔG) for such reactions to predict the stability and lifetime of these compounds in specific applications. researchgate.net While these studies focus on the oxidized (radical) forms, the foundational understanding of the reaction coordinates and potential energy surfaces can provide insights into the reactivity of the parent amine, this compound.

A computational study on the reaction between the rhodium(II) metalloradical and 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) identified both carbon-carbon and carbon-hydrogen bond activation pathways. nih.gov DFT calculations were used to explore the mechanisms of these activations, revealing both radical and ionic pathways with calculated energy barriers that were consistent with experimental kinetic data. nih.gov Such studies highlight the complexity of reaction pathways available to tetramethylpiperidine derivatives and the power of computational chemistry in their elucidation.

| Compound/Reactant | Reaction Pathway Investigated | Computational Method | Key Findings |

| 1-Hydroxy-2,2,6,6-tetramethylpiperidine | O-H Bond Energetics (HAT, ET, H-T) | Not Specified | Thermodynamics of O-H bonds are key to predicting reaction outcomes. acs.org |

| Charged TEMPO Derivatives | Ring-opening and Hydrolyzation | DFT | Gibbs free energy changes (ΔG) for side reactions were calculated to assess stability. researchgate.net |

| TEMPO and Rh(II) metalloradical | Carbon-Carbon and Carbon-Hydrogen Bond Activation | DFT | Both radical and ionic pathways with low energy barriers were identified. nih.gov |

Influence of Solvent Effects in Computational Models

The inclusion of solvent effects in computational models is crucial for accurately predicting the behavior of molecules in solution. For derivatives of 2,2,6,6-tetramethylpiperidine, computational studies have demonstrated that solvents can significantly influence their properties and reactivity.

In a study on the synthesis of highly substituted piperidines, it was observed that the reaction rate was lower in methanol (B129727) (dielectric constant, ε = 32.70 at 25°C) compared to ethanol (ε = 24.55 at 25°C). mdpi.com This indicates that the polarity of the solvent plays a significant role in the stability of the reactants and the transition states.

Computational models often use either implicit or explicit solvent models to account for these effects. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation, which can provide a more detailed picture of solute-solvent interactions but at a higher computational cost.

For example, DFT calculations on indole-hydrazone derivatives showed that polar solvents like DMSO and ethanol stabilized the EAnti isomers over the ESyn isomers, altering their relative populations compared to the gas phase or nonpolar solvents. mdpi.com This highlights the importance of specific solute-solvent interactions, such as hydrogen bonding, in determining conformational preferences.

The choice of solvent can also impact the relative stability of different molecular conformations. For 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, DFT calculations showed that the chair conformer with an equatorial hydroxymethyl group is predominant in benzene (B151609) and DMSO, while the conformer with an axial hydroxymethyl group is favored in the gas phase, chloroform, and water. researchgate.net These findings were supported by 2D NMR spectroscopy. researchgate.net

| Solvent | Dielectric Constant (ε) at 25°C | Observed Effect on Piperidine Derivative Reactions/Conformations |

| Methanol | 32.70 | Lower reaction rate for piperidine synthesis compared to ethanol. mdpi.com |

| Ethanol | 24.55 | Higher reaction rate for piperidine synthesis compared to methanol. mdpi.com |

| DMSO | 46.7 | Stabilizes polar conformers of hydrazone derivatives. mdpi.com |

| Benzene | 2.28 | Favors chair conformer with equatorial hydroxymethyl group in a 1,3-dioxane (B1201747) derivative. researchgate.net |

| Chloroform | 4.81 | Favors chair conformer with axial hydroxymethyl group in a 1,3-dioxane derivative. researchgate.net |

| Water | 80.1 | Favors chair conformer with axial hydroxymethyl group in a 1,3-dioxane derivative. researchgate.net |

Quantum Chemical Calculations on Molecular Conformations

Quantum chemical calculations are a powerful tool for investigating the stable conformations of molecules like this compound. The bulky 2,2,6,6-tetramethylpiperidine group imposes significant steric constraints, which play a major role in determining the molecule's three-dimensional structure.

A computational study on 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols revealed stereochemistry-dependent conformational preferences. nih.gov The syn diastereomer was found to favor a six-membered ring conformation stabilized by a hydrogen bond to the piperidine nitrogen. In contrast, the anti diastereomer favored a five-membered ring structure with a hydrogen bond to an oxygen atom. nih.gov This difference in conformation was attributed to a syn-pentane-like interaction involving the gem-dimethyl groups of the tetramethylpiperidine moiety. nih.gov These findings suggest that for this compound, intramolecular hydrogen bonding between the hydroxyl group of the ethanol substituent and the piperidine nitrogen is a key factor in determining its preferred conformation.

DFT calculations have been used to study the conformational preferences of N-acylpiperidines, where pseudoallylic strain arising from the partial double-bond character of the C-N bond forces a 2-substituent into an axial orientation. nih.gov While the N-ethanol group in this compound does not create the same electronic situation as an N-acyl group, this research highlights the sensitivity of the piperidine ring conformation to the nature of the nitrogen substituent.

Furthermore, computational studies on 1-(2,4,6-trialkylphenyl)ethanol have shown how bulky substituents can influence molecular packing and hydrogen-bonding networks in the solid state. mdpi.com While this is a different system, it underscores the general principle that steric hindrance is a dominant factor in the conformational analysis of heavily substituted molecules.

| Compound Class | Computational Method | Key Conformational Findings |

| 2,2,6,6-Tetramethylpiperidinyl-masked 1,2-diols | Not Specified | Syn isomer favors a six-membered ring with H-bond to nitrogen; anti isomer favors a five-membered ring with H-bond to oxygen. nih.gov |

| N-Acylpiperidines | DFT (M06-2X) | Pseudoallylic strain forces 2-substituents into an axial orientation. nih.gov |

| 1-(2,4,6-Trialkylphenyl)ethanol | Not Specified | Bulky substituents dictate the nature of intermolecular hydrogen-bonded networks in the crystal structure. mdpi.com |

Derivatives and Analogues of 2,2,6,6 Tetramethylpiperidine 1 Ethanol in Research

Structurally Related Nitroxyl (B88944) Radicals and Hydroxylamines

Nitroxyl radicals derived from the 2,2,6,6-tetramethylpiperidine (B32323) framework are characterized by their remarkable stability, which is attributed to the steric protection of the radical center. This stability allows them to be isolated, stored, and used as powerful catalysts and oxidants in organic synthesis.

4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, commonly known as TEMPOL, is a key derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). wikipedia.org It is a stable aminoxyl radical that functions as a catalyst and chemical oxidant. wikipedia.org A significant advantage of TEMPOL over TEMPO is its lower cost, as it is produced from triacetone amine, which is synthesized through the condensation of acetone (B3395972) and ammonia (B1221849). wikipedia.org This economic viability makes it suitable for industrial-scale applications. wikipedia.orgnewdrugapprovals.org

In biochemical research, TEMPOL has been extensively investigated for its role in mitigating reactive oxygen species (ROS). wikipedia.orgnewdrugapprovals.org It is a cell-membrane permeable radical scavenger with potent antioxidant properties. nih.govmdpi.com Its mechanisms of action include catalyzing the disproportionation of superoxide, aiding in hydrogen peroxide metabolism, and inhibiting the Fenton reaction. wikipedia.orgnewdrugapprovals.orgmdpi.com TEMPOL and related nitroxides are recognized for their superoxide dismutase (SOD)-like activity. mdpi.comresearchgate.net These properties have led to research into its potential to protect cells from oxidative damage. nih.govscientificlabs.comselleckchem.com For instance, TEMPOL can protect cells overexpressing CYP2E1 from arachidonic acid-induced toxicity. scientificlabs.com

Beyond its biological applications, TEMPOL serves as a highly effective catalyst in the oxidation of alcohols to their corresponding aldehydes and ketones. scientificlabs.com It is also a structural component in hindered amine light stabilizers (HALS) used in plastics and acts as a polymerization inhibitor, particularly during the purification of styrene (B11656). wikipedia.orgnewdrugapprovals.org Researchers have also developed hybrid TEMPOL derivatives to enhance specific properties, such as improving the bioavailability of nitric oxide for potential applications in ocular neurodegenerative diseases. nih.gov

| Compound Name | Abbreviation | Key Feature | Primary Research Application |

|---|---|---|---|

| 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | TEMPOL | Stable aminoxyl radical, antioxidant | Catalyst for alcohol oxidation, antioxidant in biochemical research, polymerization inhibitor |

| TEMPOL Derivatives (e.g., OT-551) | N/A | Modified for specific properties (e.g., bioavailability) | Targeted therapies for oxidative stress-related conditions |

Bridged nitroxyls, such as 2-Azaadamantane N-Oxyl (AZADO) and 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), represent a class of catalysts developed to overcome some limitations of TEMPO. nih.govnih.gov These compounds feature a rigid, bicyclic structure that reduces the steric hindrance around the nitroxyl radical compared to TEMPO. organic-chemistry.orgorganic-chemistry.org

AZADO and its derivatives, like 1-Me-AZADO, exhibit superior catalytic proficiency compared to TEMPO, particularly in the oxidation of sterically hindered primary and secondary alcohols. nih.govorganic-chemistry.orgresearchgate.net This enhanced reactivity allows for the conversion of a broader range of substrates into their corresponding carbonyl compounds with excellent yields under mild conditions. nih.govnih.gov

ABNO is another unhindered, stable nitroxyl radical that shows highly active catalytic properties for the oxidation of alcohols. nih.govacs.org It is recognized as a less hindered nitroxyl radical that exhibits enhanced reactivity over TEMPO. organic-chemistry.orgbiosynth.com ABNO is often used in copper-catalyzed aerobic oxidation of alcohols, where low catalyst loading can efficiently produce the corresponding aldehyde or ketone. biosynth.comresearchgate.net The development of these bridged nitroxyls has provided chemists with more powerful and versatile tools for selective oxidation reactions. nih.govresearchgate.net

| Compound Name | Abbreviation | Key Structural Feature | Primary Research Application |

|---|---|---|---|

| 2-Azaadamantane N-Oxyl | AZADO | Bridged, bicyclic (adamantane) structure | Highly efficient catalyst for oxidation of sterically hindered alcohols |

| 9-Azabicyclo[3.3.1]nonane N-Oxyl | ABNO | Bridged, bicyclic structure | Highly active organocatalyst for aerobic oxidation of alcohols |

The development of water-soluble TEMPO derivatives has expanded their application into aqueous systems, which is crucial for green chemistry and certain energy storage technologies. rsc.orgrsc.org By introducing hydrophilic functional groups onto the piperidine (B6355638) ring, researchers can significantly increase the solubility of the TEMPO molecule in water. researchgate.net

These derivatives are particularly attractive as catholytes in aqueous redox flow batteries (RFBs), a technology for large-scale energy storage. rsc.orgrsc.org Water-soluble TEMPO compounds offer several advantages in this context, including a positive redox potential, rapid charge transfer kinetics, high storage capacity due to high solubility, and excellent structural stability. rsc.orgresearchgate.net The properties of these derivatives, such as redox potential and solubility, can be fine-tuned by altering the functional groups on the TEMPO scaffold. rsc.orgrsc.org Research has also explored the use of anionic and cationic water-soluble TEMPO derivatives for the electrocatalytic oxidation of alcohols in water, avoiding the need for co-solvents or bromide salts that can lead to unwanted side reactions. nih.gov

Key Precursors and Metabolites

The synthesis and application of TEMPO derivatives are intrinsically linked to their precursors and metabolites. Understanding these related compounds is essential for appreciating the broader chemical context.

2,2,6,6-Tetramethylpiperidine (TMP) is the foundational precursor for many of the aforementioned compounds, including TEMPO and the strong base LiTMP. wikipedia.orglifechempharma.com It is a sterically hindered secondary amine, appearing as a colorless liquid with a characteristic fishy odor. wikipedia.orgchemicalbook.com This steric hindrance is the source of the unique properties of its derivatives. chemicalbook.com

Several synthetic routes for TMP have been reported. lifechempharma.comchemicalbook.com A common and established method begins with the conjugate addition of ammonia to phorone (a product of acetone self-condensation). wikipedia.orglifechempharma.comchemicalbook.com The resulting intermediate, triacetone amine, is then reduced via a Wolff-Kishner reaction to yield 2,2,6,6-tetramethylpiperidine. wikipedia.orgchemicalbook.com Other reported synthesis methods include the dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines over metal oxide catalysts. chemicalbook.com In organic synthesis, TMP itself is used as a hindered, non-nucleophilic base and as a building block for hindered amine light stabilizers (HALS). chemicalbook.comchemimpex.comguidechem.com

Lithium tetramethylpiperidide (LiTMP or LTMP) is a powerful, non-nucleophilic base synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, typically n-butyllithium. wikipedia.orgacs.org The resulting lithium amide is one of the most important sterically hindered bases used in organic synthesis. acs.org

LiTMP is functionally more basic than other common lithium amides like lithium diisopropylamide (LDA). acs.orgnih.gov Its significant steric bulk prevents it from acting as a nucleophile, allowing it to selectively deprotonate substrates at sterically accessible positions without adding to them. wikipedia.orgnih.gov This property makes LiTMP the base of choice for a variety of sensitive reactions, including specific enolizations, epoxide lithiations, and ortholithiations of aromatic compounds where other bases might fail or give poor selectivity. acs.orgresearchgate.netresearchgate.net Like many organolithium reagents, LiTMP has a tendency to form aggregates, such as tetramers, in the solid state, and its aggregation state in solution is highly dependent on the solvent. wikipedia.orgacs.org

| Compound Name | Abbreviation | Chemical Formula | Key Property | Primary Use |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | TMP / TMPH | C₉H₁₉N | Sterically hindered secondary amine | Precursor for TEMPO and LiTMP; hindered base |

| Lithium Tetramethylpiperidide | LiTMP / LTMP | LiC₉H₁₈N | Strong, non-nucleophilic, hindered base | Reagent for deprotonation, enolization, and ortholithiation in organic synthesis |

1-Nitroso-2,2,6,6-tetramethylpiperidine

1-Nitroso-2,2,6,6-tetramethylpiperidine is an organic compound classified as a nitrosamine, featuring a nitroso group (-NO) attached to the nitrogen of a 2,2,6,6-tetramethylpiperidine ring. smolecule.com Its chemical formula is C₉H₁₈N₂O. smolecule.com A key structural feature is the significant steric hindrance around the nitrogen atom, provided by the four methyl groups on the adjacent alpha-positions of the piperidine ring. This steric bulk is a primary focus of research as it dramatically influences the compound's chemical reactivity and metabolic pathways compared to less hindered nitrosamines. Specifically, this hindrance can inhibit α-carbon hydroxylation, a common metabolic pathway for many nitrosamines, which is linked to a reduction in carcinogenic potential.

The main research interest in this compound is its role as a precursor in chemical synthesis, particularly for generating stable nitroxyl radicals. smolecule.com Through oxidation, it is converted to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, widely known as TEMPO, which is a stable and commercially significant radical. TEMPO and its derivatives are extensively used as catalysts for selective oxidation reactions in organic synthesis. Furthermore, the radical cation of 1-Nitroso-2,2,6,6-tetramethylpiperidine, generated electrochemically, has been studied and is noted for exhibiting a very large nitrogen hyperfine splitting constant in electron spin resonance (ESR) spectroscopy. rsc.org

The synthesis is generally achieved by the nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP), using an agent like sodium nitrite in an acidic environment (pH 1–3). The redox chemistry of the compound is central to its utility; it can be oxidized to form stable nitroxyl radicals or reduced to yield corresponding amines and hydroxylamines. smolecule.com

| Property | Value |

| Chemical Formula | C₉H₁₈N₂O |

| Classification | Nitrosamine |

| Key Feature | Steric hindrance from four methyl groups |

| Primary Use | Precursor for TEMPO synthesis |

| Oxidation Product | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |

4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol

4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol, also known as 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, is a derivative of 2,2,6,6-tetramethylpiperidine. fishersci.comtcichemicals.com It is characterized by the presence of both a hydroxyl group (-OH) at the 4-position of the piperidine ring and an ethanol (B145695) group attached to the ring's nitrogen atom. chemspider.comnih.gov This bifunctional nature makes it a valuable monomer in polymer chemistry.

The compound is a key building block for the synthesis of Hindered Amine Light Stabilizers (HALS), specifically polymeric HALS. A prominent example of its application is in the production of Tinuvin 622, which is a copolymer of 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol and dimethyl succinate. echemi.compharmaffiliates.comwatson-int.com This resulting polymer, Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol-alt-1,4-butanedioic acid), is used as a light stabilizer in various plastics and resins. watson-int.combangchemicals.com The presence of the tetramethylpiperidine (B8510282) moiety within the polymer backbone provides protection against degradation caused by exposure to ultraviolet light.

The related nitroxide, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL), derived from the oxidation of the parent amine, is also a subject of extensive research. researchgate.net TEMPOL has been investigated for its ability to inhibit peroxynitrite-mediated nitration of phenolic compounds, acting as a scavenger of reactive species. nih.gov

| Property | Value |

| Synonyms | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol fishersci.comtcichemicals.com |

| CAS Number | 52722-86-8 chemspider.com |

| Molecular Formula | C₁₁H₂₃NO₂ chemspider.com |

| Primary Application | Monomer for polymeric Hindered Amine Light Stabilizers (HALS) echemi.compharmaffiliates.com |

| Example Polymer | Tinuvin 622 (copolymer with dimethyl succinate) echemi.comwatson-int.com |

Dendrimeric and Polymeric Derivatives

The functional groups on 2,2,6,6-tetramethylpiperidine-1-ethanol and its analogues allow for their incorporation into larger, complex macromolecular structures such as polymers and dendrimers. These structures leverage the stabilizing properties of the tetramethylpiperidine moiety on a larger scale.

Polymeric Derivatives: Hindered amine light stabilizers (HALS) based on 2,2,6,6-tetramethylpiperidine are often integrated into polymeric structures to enhance their longevity and reduce migration from the host material. For example, 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol is a monomer used to create oligomeric HALS like Tinuvin 622 through polycondensation with diesters such as dimethyl succinate. echemi.compharmaffiliates.combangchemicals.com Another approach involves acyclic diene metathesis (ADMET) polymerization, which has been used to synthesize novel poly(diaminodisulfide)s containing the bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide (BiTEMPS-OH) functional group in the polymer backbone. d-nb.info This method allows for precise control over the polymer's primary structure. d-nb.info

Dendrimeric Derivatives: Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branched units. The functional groups on piperidine derivatives can serve as attachment points for the synthesis of dendrimeric structures. nih.gov For instance, the hydroxyl or amino groups on the piperidine ring can be used as reactive sites to build dendritic wedges. While specific examples of dendrimers built directly from this compound are not extensively detailed, the principles of dendrimer synthesis, such as those used for poly(propyleneimine) (PPI) or polyamidoamine (PAMAM) dendrimers, could be applied. nih.gov Such structures could find use as high-molecular-weight stabilizers or as catalytic scaffolds. nih.gov

Functionalization Strategies for this compound Derivatives